1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-13-6-5-12(11-14(13)20)17-15-3-1-7-22(15)8-9-23(17)18(24)21-16-4-2-10-25-16/h1-7,10-11,17H,8-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUKTSNLXQBRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3,4-difluorophenyl moiety undergoes selective substitution reactions due to electron-withdrawing fluorine atoms. Key observations include:
Mechanistic Insight : Fluorine atoms activate specific positions (e.g., para to fluorine) for nucleophilic attack, guided by electronic and steric factors .
Oxidation and Reduction
The pyrrolo[1,2-a]pyrazine core and substituents exhibit redox activity:
Oxidation
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Core Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyrrolo ring to a pyrazine-1,2-dione derivative .
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Thiophene Oxidation : H₂O₂/CH₃COOH converts the thiophen-2-yl group to a sulfone, enhancing electrophilicity .
Reduction
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Catalytic Hydrogenation : Pd/C in EtOH reduces the pyrrolo[1,2-a]pyrazine to a saturated hexahydro derivative, altering conformational flexibility.
Amide Hydrolysis and Functionalization
The carboxamide group participates in hydrolysis and coupling reactions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (4 h) | Pyrrolo[1,2-a]pyrazine-2-carboxylic acid | Precursor for esters |
| EDC/HOBt Coupling | R-NH₂, DIPEA, DCM | Bioconjugates (e.g., peptide-drug hybrids) | Targeted drug delivery |
Note : Hydrolysis kinetics depend on the electronic effects of the 3,4-difluorophenyl group, which slightly retard reaction rates compared to non-fluorinated analogs .
Cross-Coupling Reactions
The thiophen-2-yl group enables transition-metal-catalyzed modifications:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (e.g., 4-cyanophenyl variant) | 75% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | N-alkyl/aryl derivatives | 63% |
Key Finding : Thiophene’s electron-rich nature facilitates coupling at the 5-position .
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., H₂SO₄), the pyrrolo[1,2-a]pyrazine ring undergoes cleavage to form linear diamines, which recyclize into pyrazine or imidazole derivatives under thermal control .
Halogenation and Cycloaddition
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Electrophilic Bromination : NBS in CCl₄ selectively brominates the thiophene ring at the 5-position .
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Diels-Alder Reactivity : The dihydro-pyrazine segment acts as a dienophile in [4+2] cycloadditions with electron-rich dienes .
Thermal and Photochemical Stability
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Thermal Degradation : Above 200°C, decarboxylation and fluorine loss occur, forming polycyclic aromatic byproducts .
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UV-Induced Reactivity : UV light (254 nm) triggers C–F bond cleavage, generating radicals detectable via EPR .
Biological Activation Pathways
In enzymatic environments (e.g., cytochrome P450), the compound undergoes:
Scientific Research Applications
1-(3,4-Difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
The pyrrolo[1,2-a]pyrazine core is shared among several analogs, but substituent variations significantly alter physicochemical and pharmacological profiles. Key comparisons include:
*Estimated based on structural analogs.
- Fluorination Patterns : The target’s 3,4-difluorophenyl group provides asymmetric electronic effects compared to symmetric 2,6-difluorophenyl () or bis(4-fluorophenyl) (). Fluorine atoms increase electronegativity and resistance to oxidative metabolism .
- Heterocyclic Diversity : The thiophen-2-yl group in the target contrasts with furan derivatives (e.g., ’s furfurylamine analogs). Thiophene’s sulfur atom may improve π-stacking interactions compared to furan’s oxygen .
Physicochemical Properties
- Lipophilicity : The target’s logP is likely higher than analogs with polar groups (e.g., ethoxy in ) but lower than sulfone-containing derivatives () .
- Melting Points: Fluorinated analogs (e.g., , MP unreported) typically exhibit higher melting points than non-fluorinated counterparts due to enhanced crystal packing .
Biological Activity
1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolo[1,2-a]pyrazine core substituted with a difluorophenyl and a thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 320.31 g/mol.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. In a study involving similar compounds, the IC50 values against colon carcinoma HCT-116 and breast cancer T47D cell lines were reported as 6.2 μM and 27.3 μM respectively . This suggests that the target compound may also possess similar anticancer properties.
Anti-inflammatory Effects
The compound is being explored for its potential as an anti-inflammatory agent. Similar pyrazine derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses . This positions the compound as a candidate for further development in treating inflammatory diseases.
Enzyme Inhibition
Studies have highlighted the role of pyrrolo[1,2-a]pyrazines in enzyme inhibition, particularly in metabolic pathways relevant to disease mechanisms. The inhibition of specific enzymes can lead to altered disease progression and offers a therapeutic angle for drug development .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds in vitro. The synthesized derivatives were tested for their antiproliferative effects on various cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced their biological activity, with some derivatives exhibiting enhanced potency compared to others .
Applications
The potential applications of this compound extend across several fields:
- Pharmaceutical Development : Due to its anti-inflammatory and anticancer properties, this compound is being investigated for new drug formulations targeting cancer and inflammatory diseases.
- Agricultural Chemistry : Its potential use as an eco-friendly pesticide is under investigation, addressing the need for sustainable agricultural practices.
- Material Science : The compound's unique properties may also lend themselves to applications in creating advanced materials with enhanced durability and performance characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
